molecular formula C6H5BrClN3 B2786357 2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile CAS No. 2091537-29-8

2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile

Cat. No.: B2786357
CAS No.: 2091537-29-8
M. Wt: 234.48
InChI Key: HAHIECXBHJXMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile is a polysubstituted imidazole derivative intended for research use only. This compound integrates multiple functional groups, making it a valuable synthon in organic synthesis and medicinal chemistry research. The imidazole core is a prominent scaffold in biologically active molecules and approved pharmaceuticals, known for its diverse therapeutic potential, including antibacterial, antitumor, and anti-inflammatory activities . The presence of both bromo and chloro substituents at the 2 and 5 positions, respectively, offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitution, allowing for the creation of diverse compound libraries . The carbonitrile group (-C≡N) is a versatile moiety in drug discovery. It often acts as a hydrogen bond acceptor, influencing a molecule's binding affinity and selectivity towards biological targets, and can serve as a bioisostere for carbonyl or other functional groups . This combination of features makes this compound a highly useful intermediate for researchers developing new active compounds, particularly in kinase inhibitor programs and other targeted therapeutic areas. For research use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-chloro-3-ethylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3/c1-2-11-4(3-9)5(8)10-6(11)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHIECXBHJXMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-chloro-3-ethylimidazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxo derivatives.

Scientific Research Applications

2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

(a) 3-Bromo-4-chloro-5H-1,2,3-dithiazole-5-carbonitrile (8b)
  • Structure : Replaces the imidazole ring with a 1,2,3-dithiazole ring (containing two sulfur atoms and one nitrogen atom). Bromine and chlorine are at positions 3 and 4, respectively, with a nitrile at position 3.
  • Properties: The sulfur atoms increase electron-withdrawing effects and alter reactivity compared to nitrogen-rich imidazoles. This compound is synthesized via reactions involving malononitrile and dithiazole precursors in wet toluene .
  • Applications : Primarily used in heterocyclic chemistry for constructing sulfur-containing scaffolds.
(b) 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile
  • Structure : Pyrazole core (two adjacent nitrogen atoms) substituted with bromine, a trifluoromethylphenyl group, and a nitrile.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability. Single-crystal X-ray studies confirm its planar geometry (R factor = 0.042) .
  • Applications: Potential as a bioactive molecule due to nitro and trifluoromethyl groups, which are common in agrochemicals.

Functional Group Variations

(a) 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
  • Structure : Oxazole ring (one oxygen and one nitrogen atom) with bromine at position 5, dichlorophenyl at position 2, and nitrile at position 4.
  • Properties : The oxygen atom reduces basicity compared to imidazoles. High purity and scalability make it suitable for industrial research .
  • Applications : Used in ligand synthesis and as a precursor for optoelectronic materials.
(b) 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L)
  • Structure: Chromene (benzopyran) fused ring with bromophenyl, hydroxyl, amino, and nitrile groups.
  • Properties : Exhibits a higher molecular weight (277 g/mol) and distinct UV/IR profiles (e.g., –CN stretch at 2,204 cm⁻¹) compared to imidazole derivatives .
  • Applications : Studied for antioxidant and antimicrobial activities.

Halogen and Substituent Positioning

  • 4-Bromobenzonitrile (C₆H₄BrCN): A simple aromatic nitrile with bromine at the para position. Lacks heterocyclic complexity but shares nitrile functionality, enabling comparisons in polarity and reactivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile C₆H₅BrClN₃ 247.48 Br, Cl, -CN, -CH₂CH₃ High electrophilicity, planar
3-Bromo-4-chloro-5H-1,2,3-dithiazole-5-carbonitrile C₃BrClN₂S₂ 259.51 Br, Cl, -CN, S-S Sulfur-enhanced reactivity
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile C₁₀H₃BrCl₂N₂O 338.95 Br, Cl, -CN, O-heterocycle Low basicity, scalable synthesis
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile C₁₆H₁₁BrN₂O₂ 343.18 Br, -CN, -OH, -NH₂ Bioactive, chromene core

Research Findings and Trends

  • Reactivity : Imidazole derivatives generally exhibit higher basicity and coordination capacity compared to oxazoles or dithiazoles due to additional nitrogen atoms .
  • Industrial Relevance : Scalable synthesis routes for oxazole and dithiazole derivatives highlight opportunities for adapting similar methods to imidazoles .

Biological Activity

2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family, characterized by its unique substitution pattern involving both bromine and chlorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and chlorine allows for strong interactions with various biomolecules, potentially leading to inhibition or modulation of their functions. This compound has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the imidazole family exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit bacterial growth and possess antifungal activity. The specific antimicrobial potency of this compound remains to be fully elucidated but is expected to be promising based on structural similarities with known active compounds .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . The exact IC50 values for this compound in specific cancer cell lines need further investigation; however, its structural characteristics indicate potential efficacy against cancer types such as prostate cancer.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundTBDTBDTBD
2-Bromo-4-chloro-imidazoleModerateLow10 - 20
2-Chloro-5-bromo-imidazoleHighModerate5 - 15

Q & A

Basic Question: What are the optimal synthetic routes for 2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis of halogenated imidazole carbonitriles typically involves multi-step reactions, such as cyclocondensation of α-haloketones with amidines or via nucleophilic substitution on pre-functionalized imidazole cores. Key parameters for optimization include:

  • Temperature Control : Elevated temperatures (80–120°C) may enhance substitution reactivity but risk decomposition.
  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for introducing ethyl groups .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while dichloromethane minimizes side reactions.
    Post-synthesis, purity should be validated via HPLC (>95%) and elemental analysis. Reference analogous protocols for bromo/chloro-substituted heterocycles .

Basic Question: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:
A combination of techniques is critical:

  • X-ray Crystallography : Resolves bond lengths and angles, confirming the positions of bromo, chloro, and ethyl groups (mean C–C deviation <0.004 Å; R factor <0.05) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., ethyl CH₃ at δ 1.2–1.5 ppm; imidazole C4-carbonitrile at δ 115–120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrClN₃: calc. 248.93).
  • IR Spectroscopy : CN stretch near 2220 cm⁻¹ and C-Br/C-Cl stretches (550–750 cm⁻¹) validate functional groups.

Advanced Question: How can regioselectivity challenges in bromo/chloro substitution reactions on imidazole scaffolds be addressed?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electronic Effects : Use DFT calculations (e.g., Becke’s exchange-correlation functional ) to predict electrophilic substitution sites. Electron-withdrawing groups (e.g., CN) direct halogens to less electron-deficient positions.
  • Steric Guidance : Bulky substituents (e.g., ethyl at C3) hinder substitution at adjacent positions.
  • Directed Metalation : Employ LDA or Grignard reagents to deprotonate specific N–H sites, directing halogenation .

Advanced Question: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. A systematic approach includes:

Experimental Replication : Repeat NMR/X-ray under varying conditions (solvent, temperature).

Computational Refinement : Use solvent-phase DFT simulations (e.g., COSMO model) to account for solvent shielding effects .

Dynamic NMR Studies : Detect slow-exchange processes (e.g., rotamers) causing peak splitting.

Cross-Validation : Compare with structurally analogous compounds (e.g., 4-bromoimidazole derivatives ).

Advanced Question: What computational strategies are recommended for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO), predicting sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity (e.g., aqueous vs. organic media).
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Advanced Question: How can this compound serve as a precursor for bioactive molecule synthesis, and what derivatization strategies are most effective?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diversity at the bromine site .
  • Nitrile Functionalization : Convert CN to amidines or tetrazoles via Huisgen cycloaddition for medicinal chemistry applications.
  • Halogen Exchange : Replace chlorine with fluorine using Balz-Schiemann conditions to enhance metabolic stability .
    Case studies on analogous compounds (e.g., 5-bromoimidazole antifungals) demonstrate efficacy in inhibiting fungal lanosterol demethylase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.